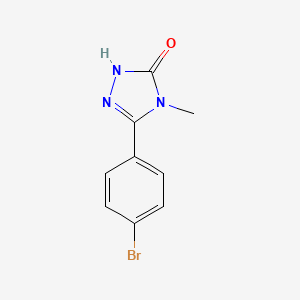

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a triazole ring substituted with a bromophenyl group and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with acetic anhydride and methyl isocyanate. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Cyclization of Hydrazide Precursors

-

Method : Conversion of 3-bromobenzoic acid derivatives into hydrazides followed by cyclization.

-

Steps :

-

Reagents : Hydrazine, NaOH, DMF.

-

Yield : Varies by intermediate (e.g., 82% for analogous triazolethione derivatives) .

S-Alkylation and Reduction

-

Method : Alkylation of triazole thiol precursors followed by ketone reduction.

-

Steps :

-

Reagents : Cesium carbonate, DMF, NaBH₄.

Key Reactions and Functional Group Transformations

The compound’s structure (bromophenyl, methyl, and triazolone groups) enables diverse reactivity:

Characterization Techniques

The compound is typically characterized using:

-

FT-IR : Identifies functional groups (e.g., carbonyl stretches in triazolones).

-

NMR :

-

1H NMR : Proton environments (e.g., methyl, bromophenyl protons).

-

13C NMR/DEPT135 : Carbon environments (e.g., carbonyl carbons).

-

Biological and Chemical Significance

-

Antimicrobial Activity : Triazole derivatives often exhibit antibacterial/fungicidal properties, influenced by substituents (e.g., bromophenyl enhances reactivity) .

-

Reactivity : The triazolone group may participate in nucleophilic substitutions, while the bromophenyl moiety allows for electrophilic aromatic substitution .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives, including 3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit potent antibacterial activity against various pathogens, including multidrug-resistant strains. For instance, the compound has shown effectiveness against Staphylococcus aureus and other resistant bacteria, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM .

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Preliminary results suggest that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Antiviral Activity

The antiviral potential of triazole derivatives has also been explored. Some studies indicate that modifications to the triazole structure can enhance activity against viral targets. For example, derivatives similar to this compound have been synthesized and tested for their efficacy against viruses such as influenza and HIV .

Agricultural Applications

Fungicides

Triazoles are widely recognized in agriculture as effective fungicides. The compound under discussion has been evaluated for its ability to inhibit fungal growth in crops. Its application can help manage diseases caused by pathogenic fungi, thereby improving crop yield and quality. Studies have shown that triazole-based fungicides can effectively control diseases like powdery mildew and rusts .

Herbicides

In addition to fungicidal properties, triazole compounds are being investigated for herbicidal activity. They may inhibit specific biochemical pathways in plants that are crucial for growth and development. This application is particularly relevant in the development of selective herbicides that target weeds without harming crops .

Material Science Applications

Nonlinear Optical Materials

Triazoles are being explored for their nonlinear optical properties, which are essential for applications in photonics and optoelectronics. The unique electronic properties of this compound make it a candidate for developing advanced materials used in lasers and other optical devices .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of triazole derivatives demonstrated that this compound exhibited significant antibacterial activity against clinical isolates of E. coli and K. pneumoniae. The compound was tested using the broth microdilution method at concentrations ranging from 16 to 64 µg/mL, showing a reduction in MIC values when combined with standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of triazole derivatives revealed that modifications to the structure of this compound resulted in enhanced activity against MDA-MB-231 cells. The IC50 values were determined through MTT assays, indicating a promising lead for further optimization in anticancer drug development .

Data Tables

作用机制

The mechanism of action of 3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity .

相似化合物的比较

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar in structure but with an isoxazole ring instead of a triazole ring.

(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole ring and exhibits different biological activities.

Uniqueness

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties

生物活性

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Synthesis

This compound (CAS No. 2402830-48-0) features a triazole ring with a bromophenyl and a methyl group. The synthesis typically involves the cyclization of 4-bromobenzohydrazide with acetic anhydride and methyl isocyanate under reflux conditions, leading to the formation of the triazole ring.

Antimicrobial Properties

Research indicates that compounds related to 1,2,4-triazoles exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit various pathogens. In particular, this compound has been evaluated for its potential against Mycobacterium tuberculosis and other bacterial strains .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Method | IC50 Value (µM) |

|---|---|---|

| Mycobacterium tuberculosis | DprE1 inhibition assay | 2.2 ± 0.1 |

| Fusarium Wilt (race 4) | Mycelium growth rate test | EC50: Not specified |

| Colletotrichum gloeosporioides | Mycelium growth rate test | EC50: Not specified |

The compound's mechanism of action may involve interaction with specific enzymes or receptors, which modulates their activity through hydrogen bonding and π-π interactions.

Toxicity Profile

Toxicity studies have demonstrated that intragastric administration of related compounds does not produce significant toxic effects in animal models. This suggests a favorable safety profile for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often correlated with their structural features. The presence of the bromophenyl group enhances lipophilicity and may improve binding affinity to biological targets. Studies have indicated that modifications on the triazole ring can lead to variations in biological activity, highlighting the importance of SAR in drug design .

Case Studies

Case Study 1: Antitubercular Activity

A study focused on designing novel triazole-benzoxazole hybrids showed that certain derivatives exhibited potent inhibition against DprE1, a critical enzyme in the tuberculosis pathogen's survival. The study utilized molecular modeling to elucidate structure–activity relationships and identified key interactions necessary for effective binding .

Case Study 2: Antifungal Activity

Another investigation explored the antifungal properties of triazole derivatives against various fungal strains. The results indicated that specific substitutions on the triazole ring could significantly enhance antifungal potency .

属性

IUPAC Name |

3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZBFCSWGVIMGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。